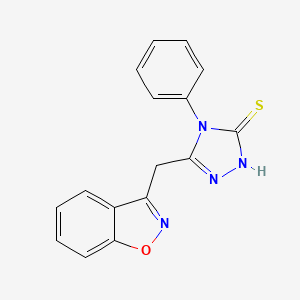

5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzisoxazole ring, a triazole ring, and a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name |

3-(1,2-benzoxazol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c22-16-18-17-15(20(16)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-19-13/h1-9H,10H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTWVDXBXGNNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2-benzisoxazole with appropriate reagents to introduce the triazole and thiol functionalities. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis techniques to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

Substitution: The benzisoxazole and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the benzisoxazole or triazole rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, compounds like 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been studied for their efficacy against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study reported that derivatives containing the 1,2,4-triazole moiety showed enhanced antifungal activity compared to standard treatments. For example:

- Compounds with the triazole-thioether moiety exhibited antifungal activity against Gibberella species with MIC values significantly lower than conventional antifungals like azoxystrobin .

Table 1: Antifungal Efficacy of Triazole Derivatives

| Compound Name | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Gibberella zeae | 0.01 | |

| Compound B | Aspergillus flavus | 0.05 | |

| Compound C | Candida albicans | 0.03 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways.

Case Study: Anticancer Activity

A study assessed the anticancer effects of triazole derivatives against several cancer cell lines. The results indicated that certain analogs showed cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Efficacy of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound D | HeLa | 5.0 | |

| Compound E | MCF-7 | 3.5 | |

| Compound F | A549 | 4.0 |

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture.

Case Study: Field Trials

Field trials have shown that formulations containing this compound can effectively reduce fungal infections in crops while exhibiting lower toxicity to beneficial organisms compared to traditional fungicides .

Material Science Applications

The compound's unique structure allows it to be utilized in the development of new materials with specific properties.

Catalysis

This compound has been investigated as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate reaction pathways.

Case Study: Catalytic Activity

Research indicates that this compound can catalyze reactions under mild conditions with high selectivity and yield .

Mechanism of Action

The mechanism of action of 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Risperidone: A benzisoxazole derivative used as an antipsychotic agent.

Zonisamide: Another benzisoxazole derivative with anticonvulsant properties.

1,2-Benzisoxazole-3-acetamide: Known for its herbicidal activities.

Uniqueness

5-(1,2-Benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of benzisoxazole, triazole, and thiol functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound consists of a benzisoxazole moiety linked to a triazole ring and a thiol group. This combination of functional groups is believed to contribute to its diverse biological effects. The molecular formula is with a molecular weight of 253.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the benzisoxazole and triazole rings can influence receptor interactions and enzyme functions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance:

- Broad-spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent effects .

- Molecular Docking Studies : These studies suggest strong binding affinities for bacterial enzyme targets, supporting the observed antimicrobial effects .

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies utilizing DPPH and ABTS assays demonstrated that it effectively scavenges free radicals, indicating its potential as an antioxidant agent .

Anticancer Properties

Research indicates that this compound possesses anticancer activity:

- Cytotoxicity Against Cancer Cell Lines : The compound was tested against various cancer cell lines including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results showed significant cytotoxic effects, particularly against melanoma cells .

- Selectivity Towards Cancer Cells : Some derivatives demonstrated selectivity for cancer cells over normal cells, suggesting their potential for targeted cancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activities, it is essential to compare it with related triazole derivatives. The following table summarizes key differences:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Moderate | Low | Moderate |

| 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Low | High | Low |

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antibacterial effects against a panel of pathogens. The results indicated that the compound exhibited significant activity against resistant strains of bacteria .

- Evaluation of Antioxidant Potential : Another study focused on the antioxidant capacity through various assays. The findings confirmed that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .

- Anticancer Investigations : Research involving human cancer cell lines revealed that specific derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Q & A

Q. What are the common synthetic pathways for preparing 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives?

The synthesis typically involves sequential heterocyclization and alkylation steps. Starting materials like 4-phenyl-5-R-1,2,4-triazole-3-thiols are synthesized via hydrazinolysis of esters, followed by nucleophilic addition of aryl isothiocyanates and alkaline cyclization . For benzisoxazole-containing derivatives, alkylation of the triazole-thiol intermediate with a benzisoxazole-bearing alkyl halide (e.g., 3-(bromomethyl)-1,2-benzisoxazole) in a polar solvent (e.g., i-propanol) with a base (e.g., NaOH) is critical . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes under controlled power (e.g., 300 W) and temperature (80–100°C) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content) .

- ¹H NMR and IR spectroscopy : Identifies functional groups (e.g., thiol -SH at ~2500 cm⁻¹ in IR) and substituent positions (e.g., benzisoxazole protons at δ 7.2–8.1 ppm in ¹H NMR) .

- LC-MS and HPLC-DAD : Confirms molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What preliminary biological screening methods are used for this compound?

- In silico screening : Tools like PASS Online® predict antimicrobial or antifungal activity based on structural similarity to known bioactive molecules .

- Molecular docking : Evaluates binding affinity to targets like lanosterol 14-α-demethylase (CYP51) using PDB ligands (e.g., 3LD6). Binding energies < -7 kcal/mol suggest potential inhibition .

- In vitro antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for alkylation steps in derivatives of this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while i-propanol reduces side reactions .

- Base strength : NaOH over K₂CO₃ enhances deprotonation of the thiol group for efficient alkylation .

- Microwave parameters : Power (300–500 W) and irradiation time (10–20 min) balance reaction speed and thermal stability .

- Stoichiometric ratios : A 1.2:1 molar ratio of alkylating agent to triazole-thiol minimizes unreacted starting material .

Q. How to reconcile discrepancies between in silico predictions and experimental biological activity data?

Discrepancies often arise from:

- Solvent effects : Simulated docking assumes aqueous conditions, while in vitro assays may use DMSO, altering ligand conformation .

- Membrane permeability : Poor cellular uptake (predicted via ADME analysis) can reduce observed activity despite strong in silico binding .

- Protein flexibility : Rigid docking models (e.g., AutoDock Vina) may overlook induced-fit interactions . Validation strategies :

- Perform molecular dynamics (MD) simulations to account for protein flexibility.

- Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for substituted triazole-thiol derivatives?

Key SAR approaches include:

- Substituent variation : Compare benzisoxazole derivatives with analogs bearing pyrazole, indole, or methoxyphenyl groups to assess electronic/steric effects on activity .

- Bioisosteric replacement : Replace the benzisoxazole ring with 1,3,4-thiadiazole to evaluate heterocycle-specific interactions .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial/electronic descriptors (e.g., logP, polar surface area) with biological endpoints .

Q. How to design stability studies for derivatives of this compound under forced degradation conditions?

Forced degradation protocols include:

- Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24h to identify labile bonds (e.g., triazole-thiol linkage) .

- Oxidative stress : Treat with 3% H₂O₂ to assess sulfur oxidation (-SH → -SO₃H) .

- Photolysis : UV light (254 nm) to detect photodegradation products. Analytical methods : HPLC-DAD with peak purity analysis and LC-MS/MS for degradant identification .

Contradictions and Methodological Considerations

- Synthetic yields : Microwave synthesis (70–85% yields ) vs. conventional heating (50–65% ). Researchers should prioritize microwave methods for scalability.

- Biological targets : Some derivatives show antifungal activity via CYP51 inhibition , while others target kinases (e.g., anaplastic lymphoma kinase ). Target prioritization requires phenotypic screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.